Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate
Description
Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate is a β-ketoester featuring a 2-phenoxyphenyl substituent at the 3-position of the propanoate backbone. This compound is of interest due to its structural complexity, combining a phenyl ether moiety with a reactive β-ketoester group. Such derivatives are often intermediates in organic synthesis, particularly in the construction of spirocyclic or heterocyclic frameworks , and may exhibit biological activity depending on substituent effects .
Properties
IUPAC Name |
methyl 3-oxo-3-(2-phenoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)11-14(17)13-9-5-6-10-15(13)20-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFFEICICOBKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375080 | |
| Record name | methyl 3-oxo-3-(2-phenoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97541-70-3 | |
| Record name | methyl 3-oxo-3-(2-phenoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate typically involves the esterification of 3-oxo-3-(2-phenoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Electron-Withdrawing vs. Electron-Donating Groups
- Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate (): The trifluoromethyl group at the para position is strongly electron-withdrawing, increasing the electrophilicity of the β-keto group. This enhances reactivity in nucleophilic additions or cyclizations compared to the target compound’s 2-phenoxyphenyl group, which has mixed electronic effects (resonance donation from oxygen and inductive withdrawal). Molecular Weight: 246.2 g/mol vs. 270.3 g/mol (target). Key Difference: Higher electrophilicity and lipophilicity due to CF₃ group .
- The target compound’s phenoxy group lacks such strong electron donation, leading to differences in tautomeric equilibrium and bioavailability. Molecular Weight: 268.3 g/mol vs. 270.3 g/mol (target).
Heterocyclic vs. Aromatic Substituents
- Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate (): Replacing the phenoxyphenyl group with a pyrrole ring introduces nitrogen-based hydrogen bonding and alters conjugation. This compound is more likely to participate in metal coordination or enzymatic interactions compared to the purely aromatic target. Key Difference: Bioactivity modulated by heterocyclic interactions .
Variations in the Ester Group
- Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (): The ethyl ester and α-fluoro substitution increase steric bulk and acidity of the α-hydrogen. This contrasts with the target’s methyl ester and non-fluorinated structure, which may reduce hydrolysis rates and alter metabolic stability. Molecular Weight: 210.2 g/mol vs. 270.3 g/mol (target). Key Difference: Fluorine-induced electronic effects and ester group stability .
Hybrid and Functionalized Derivatives
- Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (): Incorporation of a quinoxaline moiety adds a planar heterocycle, enabling π-π interactions in materials science or DNA intercalation. The target compound lacks such extended conjugation. Key Difference: Enhanced planar structure for stacking interactions .
- Molecular Weight: 311.2 g/mol vs. 270.3 g/mol (target). Key Difference: Bioactivity via amine-mediated interactions .
Simplified Structural Analogs
- Methyl 3-oxo-3-phenylpropanoate (): Lacking the phenoxy group, this analog has reduced steric hindrance and electronic complexity. Its lower molecular weight (178.2 g/mol vs. 270.3 g/mol) correlates with higher volatility and simpler synthetic routes. Key Difference: Baseline reactivity for understanding substituent effects .
Biological Activity
Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a keto group and a phenoxy group, which contribute to its distinct chemical properties. The presence of the phenoxy group enhances its interaction with biological macromolecules, potentially influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as an inhibitor or activator of certain enzymes, impacting metabolic pathways and cellular functions. Its mechanism can involve:
- Nucleophilic Addition Reactions : The keto group can participate in reactions that modify other molecules.
- Binding Interactions : The phenoxy group may engage with proteins or receptors, modulating their activity.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation, which is linked to various chronic diseases.
- Enzyme Modulation : It has been noted for its ability to influence enzyme activity, particularly in metabolic pathways relevant to disease processes.
Case Studies and Experimental Data
Several studies have evaluated the biological effects of this compound. Below are summarized findings from notable research:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications to the phenoxy or keto groups can significantly alter the compound's biological activities. For instance, derivatives with varying substitutions on the phenoxy ring exhibited different levels of potency against microbial pathogens and inflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
